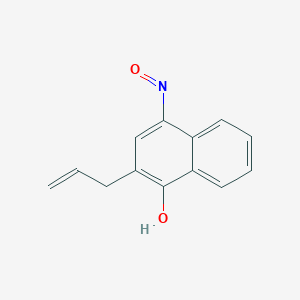
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a nitroso group (-NO) and a prop-2-en-1-yl group attached to the naphthalene ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol typically involves the reaction of 2-(prop-2-en-1-yl)naphthalen-1-ol with nitrosating agents. One common method involves the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group into the naphthalene ring. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-nitro-2-(prop-2-en-1-yl)naphthalen-1-ol.
Reduction: Formation of 4-amino-2-(prop-2-en-1-yl)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The nitroso group is known to interact with biological molecules, making it a subject of interest in medicinal chemistry.
Medicine: Investigated for its potential use in drug development. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for designing new therapeutic agents.
Industry: Used in the production of dyes and pigments. The compound’s ability to form stable colored complexes makes it useful in the dye industry.
Mécanisme D'action
The mechanism of action of 4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol involves its interaction with biological molecules through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound can also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-2-(prop-2-en-1-yl)naphthalen-1-ol: Similar structure but with a nitro group instead of a nitroso group.
4-Amino-2-(prop-2-en-1-yl)naphthalen-1-ol: Similar structure but with an amino group instead of a nitroso group.
2-(prop-2-en-1-yl)naphthalen-1-ol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group allows the compound to participate in various redox reactions and form covalent bonds with biological molecules, making it valuable in both chemical and biological research.
Propriétés
Numéro CAS |
95739-60-9 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4-nitroso-2-prop-2-enylnaphthalen-1-ol |
InChI |
InChI=1S/C13H11NO2/c1-2-5-9-8-12(14-16)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2 |
Clé InChI |
RYIASIHZCJHJOA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



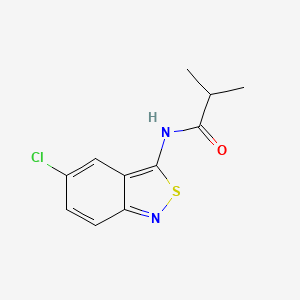
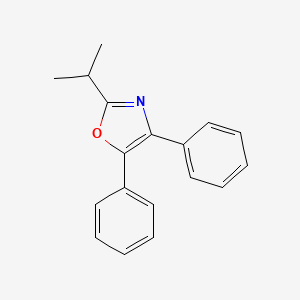
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)

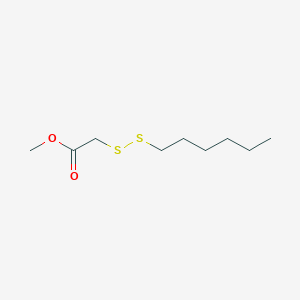
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
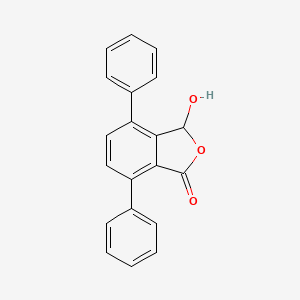
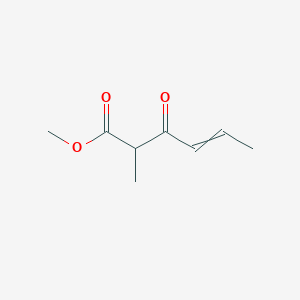
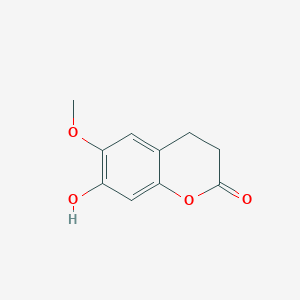
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
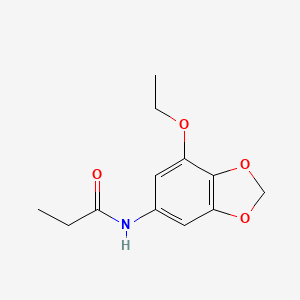
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
